molecular formula C16H13NO3 B4335143 2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid

2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid

Cat. No.: B4335143
M. Wt: 267.28 g/mol
InChI Key: XYWYPKVJMDNAKK-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid is a heterocyclic compound that belongs to the class of phenoxazines This compound is characterized by its unique structure, which includes a fused pyridine and phenoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with 2-chlorobenzoic acid in the presence of a base can lead to the formation of the desired phenoxazine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives with varying degrees of saturation.

Scientific Research Applications

2,3-Dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Phenoxazine: The parent compound of the phenoxazine family, known for its chromophoric properties.

    Pyrido[3,2,1-kl]phenoxazine: A closely related compound with similar structural features but different functional groups.

    Quinoline derivatives: Compounds with a similar fused ring system but different heteroatoms and functional groups.

Uniqueness

2,3-Dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid stands out due to its specific combination of a pyridine and phenoxazine ring system, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9,11,13(17)-hexaene-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-16(19)11-6-7-12-14(9-11)20-13-5-1-3-10-4-2-8-17(12)15(10)13/h1,3,5-7,9H,2,4,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWYPKVJMDNAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)OC4=C(N3C1)C=CC(=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid
Reactant of Route 2
2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid
Reactant of Route 3
2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid
Reactant of Route 4
2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid
Reactant of Route 5
2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid
Reactant of Route 6
2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine-9-carboxylic acid

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